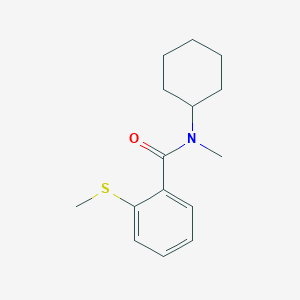
N-Cyclohexyl-N-methyl-2-methylsulfanyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-N-methyl-2-methylsulfanyl-benzamide is an organic compound with a complex structure that includes a cyclohexyl group, a methyl group, and a methylsulfanyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-methyl-2-methylsulfanyl-benzamide typically involves the reaction of cyclohexylamine with methylsulfanylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-Cyclohexyl-N-methyl-2-methylsulfanyl-benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-Cyclohexyl-N-methyl-2-methylsulfanyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, resins, and other industrial products.
作用機序
The mechanism of action of N-Cyclohexyl-N-methyl-2-methylsulfanyl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
類似化合物との比較
Similar Compounds
N-Cyclohexyl-N-methylbenzamide: Lacks the methylsulfanyl group, leading to different chemical properties and reactivity.
N-Methyl-2-methylsulfanyl-benzamide: Lacks the cyclohexyl group, affecting its steric and electronic properties.
N-Cyclohexyl-2-methylsulfanyl-benzamide: Lacks the N-methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
N-Cyclohexyl-N-methyl-2-methylsulfanyl-benzamide is unique due to the presence of all three functional groups (cyclohexyl, methyl, and methylsulfanyl) attached to the benzamide core. This combination of groups imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound for various applications.
特性
IUPAC Name |
N-cyclohexyl-N-methyl-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-16(12-8-4-3-5-9-12)15(17)13-10-6-7-11-14(13)18-2/h6-7,10-12H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDHGNCSYPFKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
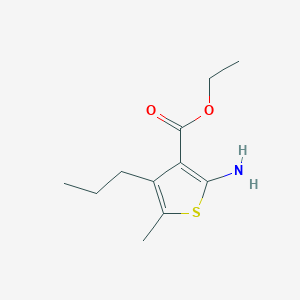
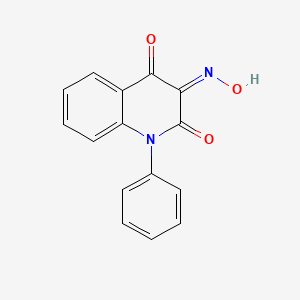
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one](/img/structure/B7825575.png)
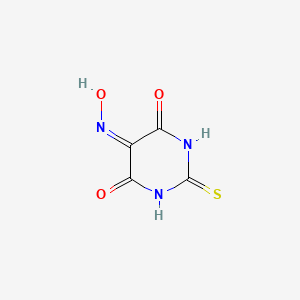
![1-[[3-(Trifluoromethyl)phenyl]methyl]indole-3-carboxylic acid](/img/structure/B7825591.png)
![2-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonylamino]-2-phenylacetic acid](/img/structure/B7825599.png)
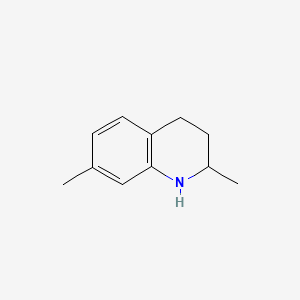
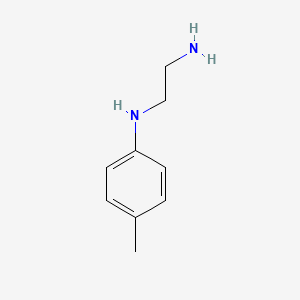
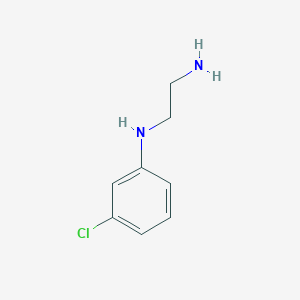
![2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7825614.png)
![1-[5-methyl-7-(3-phenoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B7825625.png)
![4-(4-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7825640.png)
![benzyl 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B7825646.png)
![[(4-Chloroisoquinolin-1-yl)sulfanyl]acetic acid](/img/structure/B7825652.png)
